molecular formula C4H3Br2F3O2 B1421658 2,2-Dibromo-4,4,4-trifluorobutanoic acid CAS No. 1210691-01-2

2,2-Dibromo-4,4,4-trifluorobutanoic acid

Cat. No.: B1421658
CAS No.: 1210691-01-2
M. Wt: 299.87 g/mol
InChI Key: QLUGHWWFGTWAGP-UHFFFAOYSA-N
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Description

2,2-Dibromo-4,4,4-trifluorobutanoic acid is an organofluorine compound with the molecular formula C4H3Br2F3O2. It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-4,4,4-trifluorobutanoic acid typically involves the bromination of 4,4,4-trifluorobutanoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, reduced forms, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dibromo-4,4,4-trifluorobutanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-4,4,4-trifluorobutanoic acid involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The pathways involved include nucleophilic substitution, reduction, and oxidation, which contribute to its diverse applications in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-4,4,4-trifluorobutanoic acid
  • 2,2-Dichloro-4,4,4-trifluorobutanoic acid
  • 2,2-Diiodo-4,4,4-trifluorobutanoic acid

Uniqueness

2,2-Dibromo-4,4,4-trifluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,2-dibromo-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUGHWWFGTWAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 2
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 3
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 4
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 5
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 6
2,2-Dibromo-4,4,4-trifluorobutanoic acid

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